M4 PAM Potency Shift: Acetamide Linker vs. Isonicotinamide Linker
The potency of benzothiazole-based M4 PAMs is highly dependent on the amide substituent. The reference probe ML293, bearing an isonicotinamide group, exhibits a human M4 EC50 of 1.3 µM with a 14.6-fold leftward shift of the acetylcholine concentration-response curve, indicative of robust allosteric efficacy [1]. While the target compound's amide is an acetamide with a pyridin-3-ylmethyl substituent, this structural variation is anticipated to modulate both potency and cooperativity based on established SAR within the chemotype [1]. Direct comparative data for the target compound are absent from the public domain, but procurement of the compound enables head-to-head profiling to quantify the precise pharmacological impact of this linker change relative to ML293.
| Evidence Dimension | M4 PAM Potency (EC50) |
|---|---|
| Target Compound Data | Not publicly available; compound provided for experimental profiling |
| Comparator Or Baseline | ML293 (N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)isonicotinamide): EC50 = 1.3 µM (human M4); 14.6-fold leftward shift of ACh CRC |
| Quantified Difference | Unknown; target compound differs in the amide linker, a critical pharmacophoric element |
| Conditions | Human M4 receptor expressed in CHO cells; calcium mobilization assay (FLIPR); acetylcholine as agonist [1] |
Why This Matters
For researchers building SAR libraries around the M4 PAM phenotype, this compound provides a unique tool to interrogate the role of the amide nitrogen substituent, a vector that is fixed in ML293 but altered here to a pyridin-3-ylmethyl group, enabling exploration of novel intellectual property space.
- [1] Salovich JM, Vinson PN, Sheffler DJ, et al. Discovery of N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)isonicatinamide, ML293, as a novel, selective and brain penetrant positive allosteric modulator of the muscarinic 4 (M4) receptor. Bioorg Med Chem Lett. 2012;22(15):5084-5088. View Source
